N-Benzyl-2-phenylethanamine
Description
Historical Context and Discovery in Chemical Literature
While the precise first synthesis of N-Benzyl-2-phenylethanamine is not prominently documented in readily available historical records, its significance emerged notably in the mid-20th century with the development of long-acting penicillin formulations. Under the name Benethamine, it was used to form a salt with penicillin G. drugbank.comThis formulation, benethamine penicillin, was designed to be sparingly soluble, allowing for its slow release from the injection site and thus prolonging the antibiotic's effect. patsnap.comnih.govThis application was crucial for treating bacterial infections like syphilis and streptococcal infections, and for the prevention of rheumatic fever, marking a significant advance in antibiotic therapy. patsnap.comnih.gov
Significance as a Chemical Scaffold and Precursor in Organic Synthesis
The utility of this compound extends far beyond its historical use in antibiotic formulations. Its structure serves as a versatile scaffold and a key precursor in the synthesis of more complex molecules.
One of the most notable applications is its role as the foundational framework for norbelladine (B1215549). rsc.orgNorbelladine is the natural and common biosynthetic precursor to a wide array of Amaryllidaceae alkaloids, a class of compounds known for their significant biological activities. rsc.orgresearchgate.netThrough enzyme-catalyzed oxidative coupling reactions, the norbelladine core gives rise to important alkaloids such as galantamine, which is used in the palliative treatment of Alzheimer's disease. rsc.orgmdpi.comThe synthesis of norbelladine and its analogues often involves the condensation of a substituted benzaldehyde (B42025) with an appropriate phenylethylamine (like tyramine), followed by reduction—a process that directly builds the this compound core structure. researchgate.netgoogle.com The compound can be synthesized through several established organic chemistry reactions. A common laboratory method involves the reductive amination of phenethylamine (B48288) with benzaldehyde or the direct N-alkylation of phenethylamine using benzyl (B1604629) chloride or benzyl bromide. ontosight.ai
Table 2: Selected Synthesis Routes for this compound| Reaction Type | Reactants | Description |
|---|---|---|
| Reductive Amination | Phenethylamine, Benzaldehyde | The amine and aldehyde react to form an imine, which is then reduced (e.g., with NaBH₄) to the secondary amine. nih.gov |
| N-Alkylation | Phenethylamine, Benzyl Chloride/Bromide | A direct substitution reaction where the amine displaces the halide on the benzyl group, typically in the presence of a base. ontosight.ai |
| Chan-Lam Coupling | Phenethylboronic acid, Benzylamino radical | A copper-catalyzed cross-coupling reaction to form the C-N bond. |
Furthermore, the N-benzylphenethylamine framework is a key structural element in the design of new psychoactive substances. Specifically, N-benzyl substitution on various phenethylamine derivatives has been shown to dramatically increase both the binding affinity and functional activity at serotonin (B10506) 5-HT2A receptors. nih.govThis discovery has made the N-benzylphenethylamine scaffold a primary target for medicinal chemists developing highly potent and selective 5-HT2A agonists for research purposes. nih.govacs.orgdrugbank.com
Current Research Landscape and Emerging Areas of Investigation
The this compound scaffold continues to be a fertile ground for chemical and pharmacological research, with two major areas of investigation currently at the forefront.
Cholinesterase Inhibitors for Alzheimer's Disease: Inspired by its role as the precursor to galantamine, researchers are actively synthesizing and evaluating derivatives of this compound as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rsc.orgresearchgate.netThese enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and their inhibition is a key strategy in managing the symptoms of Alzheimer's disease. mdpi.commdpi.comStudies have shown that introducing substituents, such as bromine or iodine, onto the aromatic rings of the this compound structure can lead to compounds with significant inhibitory activity against these enzymes. rsc.orgSome derivatives have shown promising IC₅₀ values and selectivity for BChE, which is considered a relevant target in the more advanced stages of the disease. rsc.orgnih.govNovel Psychoactive Compounds and Serotonin Receptor Agonists: A significant and rapidly evolving area of research involves the exploration of this compound derivatives, often referred to as NBPEAs, as potent serotonergic agents. biorxiv.orgThe addition of various substituents to both the phenethylamine and N-benzyl portions of the molecule has led to the creation of a large family of compounds with high affinity for serotonin receptors, particularly the 5-HT2A subtype. nih.govresearchgate.netThese compounds, sometimes called "NBOMes" when a methoxy (B1213986) group is present on the benzyl ring, are being studied for their potential as tools to understand brain function and as potential therapeutics for psychiatric disorders. biorxiv.orgresearchgate.net Recent studies have utilized the adult zebrafish model to screen these novel NBPEA derivatives for their behavioral and neurochemical effects. biorxiv.orgThis research has identified compounds with a range of psychoactive profiles, and computational modeling is being used to understand their structure-activity relationships and predict their targets in the brain. nih.govThis line of inquiry highlights the enduring relevance of the this compound scaffold in the quest for new molecules that can modulate brain chemistry and behavior.
Structure
2D Structure
Properties
IUPAC Name |
N-benzyl-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPABQMWFWCMOFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189982 | |
| Record name | N-Benzyl-1-phenethylamine | |
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Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
3647-71-0 | |
| Record name | Benzylphenethylamine | |
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| Record name | N-Benzyl-1-phenethylamine | |
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| Record name | 3647-71-0 | |
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| Record name | N-Benzyl-1-phenethylamine | |
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| Record name | N-benzylphenethylamine | |
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| Record name | N-BENZYLPHENETHYLAMINE | |
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Synthetic Methodologies and Advanced Chemical Synthesis of N Benzyl 2 Phenylethanamine and Its Derivatives
Overview of Established Synthetic Routes
Established synthetic routes to N-Benzyl-2-phenylethanamine and its derivatives primarily rely on the formation of the crucial benzyl-amine bond. The most common and direct approach is reductive amination, which forms the secondary amine in a single operational step from an aldehyde and a primary amine. libretexts.org Alternative pathways often involve multiple steps, starting from various precursors and building the molecule sequentially. ontosight.aigoogle.com
Reductive Amination Strategies
Reductive amination is a cornerstone in the synthesis of this compound. This process typically involves the reaction of a carbonyl compound (phenylacetaldehyde) with an amine (benzylamine) or vice-versa (phenethylamine and benzaldehyde) to form an imine or Schiff base intermediate. nih.govsioc-journal.cn This intermediate is then reduced in situ to the target secondary amine. libretexts.orgnih.gov The efficiency of this one-pot reaction makes it a preferred method in many synthetic campaigns. researchgate.net
Catalytic hydrogenation is a widely employed method for the reduction step in reductive amination. google.com This approach utilizes hydrogen gas in the presence of a metal catalyst to reduce the imine formed from the initial condensation. libretexts.orggoogle.com
Key Features of Catalytic Hydrogenation:
Catalysts: A variety of catalysts are effective, with palladium on carbon (Pd/C) and platinum on carbon (Pt/C) being common choices. researchgate.netgoogle.combme.hu Nickel-based catalysts are also used. libretexts.org
Reaction Conditions: The hydrogenation is typically carried out in a water-miscible solvent. google.com Reaction temperatures are often mild, ranging from 10 to 40°C, with pressures from 0.1 to 25 bar. google.com
Process: The process can be run batchwise or continuously. An important advantage is that the water of reaction from the initial imine formation does not need to be removed, simplifying the procedure. google.com For the synthesis of chiral derivatives, this method proceeds without racemization. google.com
A study on the synthesis of N-benzylamines outlines a two-step, one-pot process where the iminization of an amine and a carbonyl compound is followed by hydrogenation with a catalyst from groups 8-10 of the periodic table. google.com
| Catalyst | Substrates | Conditions | Outcome | Reference |
| 10% Pd/C | Benzonitrile | Water/Dichloromethane, NaH₂PO₄, 30°C, 6 bar | 95% selectivity, 85-90% yield of benzylamine (B48309) | bme.hu |
| 10% Pd/C | Benzyl (B1604629) cyanide | Water/Dichloromethane, NaH₂PO₄, 30°C, 6 bar | 45% selectivity, 40% yield of 2-phenylethylamine | researchgate.net |
| 5% Pt/C | (R)-1-(4-methoxyphenyl)-2-propylamine, Benzaldehyde (B42025) | Methanol (B129727), Ethanol (B145695), or THF, 0-60°C, normal pressure | (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine | google.com |
Transfer hydrogenation presents an alternative to the use of pressurized hydrogen gas, offering enhanced safety and convenience. researchgate.net In this technique, a hydrogen donor molecule transfers hydrogen to the substrate, mediated by a metal catalyst. rsc.org
Common Hydrogen Donors and Catalysts:
Hydrogen Donors: Ammonium (B1175870) formate (B1220265) and formic acid are particularly effective hydrogen donors. bme.huresearchgate.netresearchgate.net
Catalysts: Palladium on carbon (10% Pd/C) is a frequently used catalyst for this transformation. bme.huresearchgate.net Magnesium has also been reported as a low-cost metal catalyst in conjunction with ammonium formate. researchgate.net
This method has been successfully applied to the debenzylation of N-benzyl amino derivatives and is noted for its rapidity, often being complete in minutes, especially when assisted by microwave irradiation. researchgate.netresearchgate.net Beller et al. reported the catalytic transfer hydrogenation of various aromatic nitriles to primary amines with good to excellent yields using 10% Pd/C and ammonium formate at mild temperatures (25–40 °C). bme.hu The "borrowing hydrogen" or "hydrogen autotransfer" process is a related, advanced strategy where an alcohol serves as an alkylating agent after an initial catalyst-mediated dehydrogenation. rsc.orgacs.org
| Catalyst System | Reaction | Conditions | Key Feature | Reference |
| 10% Pd/C, Ammonium Formate | N-debenzylation | Reflux temperature | Effective deprotection procedure | researchgate.net |
| Mg, Ammonium Formate | N-debenzylation | - | Low-cost alternative to palladium | researchgate.net |
| 10% Pd/C, Ammonium Formate | Nitrile Reduction | 25-40 °C | Good to excellent yields for primary amines | bme.hu |
Chemical reducing agents are frequently used to reduce the imine intermediate in reductive amination, particularly in laboratory-scale syntheses. masterorganicchemistry.com
Commonly Used Reducing Agents:
Sodium Borohydride (B1222165) (NaBH₄): This is a widely used, effective, and economical reducing agent for this purpose. rsc.orgnih.govresearchgate.net It is added after the initial formation of the imine from the aldehyde and amine. nih.gov
Sodium Cyanoborohydride (NaBH₃CN): This agent is known for its ability to selectively reduce imines in the presence of aldehydes, which can be advantageous. masterorganicchemistry.com
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Similar to NaBH₃CN, this is another mild reducing agent used as an alternative if cyanide in the waste stream is a concern. libretexts.orgmasterorganicchemistry.com
In a typical procedure for synthesizing N-benzylphenethylamine derivatives, the phenethylamine (B48288) and a substituted benzaldehyde are stirred in a solvent like ethanol until imine formation is complete, followed by the addition of sodium borohydride. nih.gov The final product is then isolated after workup and purification. nih.gov
| Reducing Agent | Substrates | Key Features | Reference |
| Sodium Borohydride (NaBH₄) | Phenethylamine, Benzaldehyde | Economical, added after imine formation. | rsc.orgnih.gov |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehyde/Ketone, Amine | Selectively reduces imines over aldehydes. | masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehyde/Ketone, Amine | Alternative to NaBH₃CN, avoids cyanide. | masterorganicchemistry.com |
Alternative Synthetic Pathways
Beyond reductive amination, other synthetic strategies exist for the preparation of this compound and its analogs. These often involve multiple, discrete chemical steps.
These routes offer flexibility in introducing various substituents and functionalities onto the molecular scaffold.
Examples of Multistep Syntheses:
Alkylation of Phenethylamine: this compound can be synthesized by the reaction of phenethylamine with benzyl chloride or benzyl bromide in the presence of a base. ontosight.ai
From Phenylacetamides: A preparation method for phenylethylamine involves the reduction of phenylacetamide using zinc borohydride as the reducing agent in a tetrahydrofuran (B95107) solution. google.com This primary amine could then be benzylated in a subsequent step.
From Chiral Precursors: A method for synthesizing a chiral derivative involves the reaction of p-methoxy phenyl acetone (B3395972) with (R)-α-methylphenethylamine, followed by hydrogenation under a Pt/C catalyst to create a chiral amine intermediate. google.com This intermediate is then further processed, including a reductive amination with benzaldehyde, to yield the final product. google.com
From β-phenylethylamine and Chloroacetylchloride: A more complex, multi-step process for a derivative begins with the condensation of β-phenylethylamine with chloroacetylchloride. google.com The resulting 2-chloro-N-phenethylacetamide is then condensed with N-benzyl-2,2-dimethoxyethanamine, followed by a reduction step to yield the desired product. google.com
Condensation Amination Methods
The synthesis of this compound and its derivatives is frequently achieved through condensation amination reactions, a cornerstone of amine synthesis. A prevalent method is reductive amination, which involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, followed by reduction to the corresponding amine. masterorganicchemistry.comlibretexts.orgthieme-connect.de This two-step, one-pot process is highly versatile. For instance, this compound can be synthesized by reacting 2-phenylethylamine with benzaldehyde, followed by reduction. acs.org The initial condensation forms an N-benzylidene-2-phenylethanamine intermediate, which is then reduced to the final product.
Various reducing agents can be employed in this process, with sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3) being common choices. masterorganicchemistry.com While NaBH4 is effective, NaBH3CN is often preferred as it can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com The choice of solvent can also influence the reaction; methanol is a common solvent for these reactions. google.com
A study detailed the batchwise synthesis of N-4-methoxybenzyl-1-phenylethylamine where 4-methoxybenzaldehyde (B44291) was added to 1-phenylethylamine (B125046) in methanol at 24°C. After stirring for 6 hours, the resulting imine was hydrogenated using a Pd/C catalyst at atmospheric pressure to yield the desired product. google.com Another example is the synthesis of N-benzyl-1-(4-methylphenyl)ethylamine from 4-methyl-1-phenylethylamine and benzaldehyde under similar conditions. google.com
The reaction conditions, including temperature and the presence of catalysts or bases, can be optimized to improve yields. For instance, in the synthesis of this compound derivatives, the use of a dehydrating agent like anhydrous sodium sulfate (B86663) and a base such as triethylamine (B128534) (TEA) or potassium hydroxide (B78521) (KOH) at room temperature in methanol was found to be effective in increasing the nucleophilicity of the primary amine and driving the reaction forward. conicet.gov.ar
A catalyst- and additive-free approach for the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines has also been reported. nih.gov This method proceeds through a sequential imine condensation–isoaromatization pathway under mild conditions, offering an alternative route to related structures. nih.gov
Table 1: Examples of Condensation Amination for this compound and Derivatives
| Reactant 1 | Reactant 2 | Reducing Agent/Catalyst | Solvent | Product | Reference |
| 2-Phenylethylamine | Benzaldehyde | SiNS–Pd, H₂ | Toluene | N-Benzyl-2-phenylethylamine | acs.org |
| 1-Phenylethylamine | 4-Methoxybenzaldehyde | Pd/C, H₂ | Methanol | N-4-Methoxybenzyl-1-phenylethylamine | google.com |
| 4-Methyl-1-phenylethylamine | Benzaldehyde | Pd/C, H₂ | Methanol | N-Benzyl-1-(4-methylphenyl)ethylamine | google.com |
| 2-Phenylethylamine | Substituted Benzaldehydes | NaBH₄ | Methanol | Substituted N-Benzyl-2-phenylethylamines | conicet.gov.arbiorxiv.org |
Stereoselective and Enantioselective Synthesis
The synthesis of specific stereoisomers of this compound and its derivatives is crucial, particularly for applications in medicinal chemistry where biological activity is often stereospecific.
Chiral Catalyst Development for Asymmetric Synthesis
The development of chiral catalysts for the asymmetric synthesis of amines has been a significant area of research. acs.org Transition metal catalysts, particularly those based on rhodium and iridium complexed with chiral ligands, are widely used for the asymmetric hydrogenation of imines, enamines, and N-heteroarenes. acs.orgrenyi.hu These catalysts facilitate the enantioselective reduction of the C=N double bond, leading to the formation of chiral amines with high enantiomeric excess (ee). acs.org
For example, iridium complexes with phosphine-phosphoramidite ligands have shown excellent performance in the asymmetric hydrogenation of sterically hindered N-aryl imines. acs.org Similarly, chiral phosphoric acids have been employed as organocatalysts in reactions like the Pictet-Spengler reaction to produce chiral tetrahydroisoquinolines, which are structurally related to derivatives of this compound. mdpi.com
Another approach involves the use of spiroborate esters as chiral catalysts in the borane-mediated asymmetric reduction of O-benzyl oximes to yield enantioenriched primary amines. nih.gov This method has been successfully applied to the synthesis of various biologically active β-amino ethers with excellent enantioselectivities (91–97% ee). nih.gov
Control of Stereochemistry in Derivative Formation
Controlling the stereochemistry during the formation of this compound derivatives can be achieved through various strategies. One method involves the use of chiral auxiliaries. For instance, (S)-1-phenylethylamine can be used as a chiral amine source in asymmetric Michael additions to control the stereoselectivity of the reaction. scispace.com
In the synthesis of polyhydroxylated propargylamines, the diastereoselectivity of the addition of lithium derivatives of alkynes to N-benzylimines derived from (R)-glyceraldehyde can be controlled by the use of Lewis acids as imine precomplexing agents. researchgate.net This allows for the selective formation of either syn or anti vic-propargylamino alcohol derivatives. researchgate.net
The stereochemical outcome of nucleophilic additions to imines can also be influenced by the protecting groups on the starting materials. For example, the diastereoselective addition of phenylmagnesium bromide to N-benzylimines derived from protected (R)-glyceraldehyde yields aminodiols where the absolute configuration of the newly formed stereocenter is dependent on the O-protecting group. researchgate.net
Furthermore, the configuration of the starting materials plays a critical role. In the synthesis of Ni(II) complexes of glycine (B1666218) Schiff bases, the use of chiral ligands derived from α-phenylethylamine and 2-aminobenzophenone (B122507) resulted in diastereomeric complexes due to the configurational stability of the stereogenic nitrogen atom. beilstein-journals.org
Table 2: Examples of Stereoselective Synthesis Methods
| Reaction Type | Chiral Source | Product Type | Key Feature | Reference |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Catalysts | Chiral Amines | High enantioselectivity in imine reduction. | acs.orgrenyi.hu |
| Asymmetric Reduction | Spiroborate Ester Catalyst | Enantioenriched Primary Amines | Catalytic amount of air and moisture stable catalyst. | nih.gov |
| Asymmetric Michael Addition | (S)-1-Phenylethylamine | Fluorescent Non-natural Amino Acids | Chiral amine acts as both reactant and stereocontroller. | scispace.com |
| Diastereoselective Alkynylation | (R)-Glyceraldehyde-derived Imine | Polyhydroxylated Propargylamines | Lewis acid control of syn/anti diastereoselectivity. | researchgate.net |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis.
Catalyst Design for Sustainable Production
The design of sustainable catalysts is a key aspect of green chemistry. Heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and reused, reducing waste. acs.org For example, a palladium on alumina (B75360) (Pd/Al2O3) catalyst has been investigated for the selective hydrogenation of benzyl cyanide to 2-phenylethylamine. rsc.org The study found that the presence of CO2 and water in the reaction medium synergistically promoted the selective formation of the primary amine. rsc.org
Another example is the use of a silicon-nanostructure-stabilized palladium nanoparticle catalyst (SiNS–Pd) for the reductive alkylation of amines. acs.org This catalyst demonstrated high performance with a low catalyst loading (0.02 mol%), good reusability, and low metal leaching. acs.org Copper-aluminium hydrotalcite has also been shown to be an effective and reusable heterogeneous catalyst for the amination of alcohols. researchgate.net
The use of a mixed catalyst system of palladium on carbon (Pd/C) and niobic acid on carbon (Nb2O5/C) has been shown to facilitate the hydrogenative deprotection of N-benzyl groups under milder conditions. acs.org Both catalysts are heterogeneous and can be easily recovered and reused. acs.org
Solvent-Free Reaction Conditions
Eliminating the use of volatile and often hazardous organic solvents is a major goal of green chemistry. ibs.re.kr Solvent-free reaction conditions not only reduce environmental impact but can also simplify reaction work-up and product purification.
A study has demonstrated the synthesis of chiral secondary N-benzhydrylamines through the direct alkylation of amines with benzhydryl chloride under solvent-free conditions, achieving good yields (68–92%) without racemization. thieme-connect.com Another report describes a tandem synthesis of amides and secondary amines from esters and primary amines under solvent-free conditions, with water being the only by-product. ibs.re.kr This method demonstrates high atom economy and is scalable. ibs.re.kr
Furthermore, a catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been developed that proceeds under mild, solvent-based, but catalyst-free conditions, highlighting a move towards simpler and more environmentally benign synthetic protocols. nih.gov
Table 3: Green Chemistry Approaches in Synthesis
| Approach | Catalyst/Condition | Substrates | Product | Key Advantage | Reference |
| Sustainable Catalysis | Pd/Al₂O₃ with CO₂/H₂O | Benzyl Cyanide | 2-Phenylethylamine | High selectivity to primary amine, synergistic effect. | rsc.org |
| Sustainable Catalysis | SiNS–Pd | 2-Phenylethylamine, Benzaldehyde | N-Benzyl-2-phenylethylamine | High catalyst performance, reusability, low leaching. | acs.org |
| Solvent-Free Synthesis | None | Chiral Amines, Benzhydryl Chloride | Chiral Secondary N-Benzhydrylamines | High yield, no racemization, no solvent waste. | thieme-connect.com |
| Solvent-Free Synthesis | [Cp*IrCl₂]₂/NaOAc | Esters, Primary Amines | Amides and Secondary Amines | High atom economy, water as sole by-product, scalable. | ibs.re.kr |
Derivatization Strategies for Functionalization of this compound
The functionalization of the this compound scaffold is a key area of chemical synthesis, aimed at modifying its properties for various scientific applications. Derivatization strategies primarily focus on the introduction of different functional groups onto the core molecule, leading to a diverse range of analogues with unique chemical characteristics. These strategies include the incorporation of halogen atoms, the synthesis of carbamate (B1207046) and sulfonamide derivatives, and the exploration of biotransformation methods for generating novel compounds.
Introduction of Halogenated Moieties
The synthesis of halogenated derivatives of this compound has been a subject of significant research, with a focus on introducing bromine and iodine atoms into the aromatic rings. These modifications can influence the chemical properties of the parent compound.
A primary synthetic route to achieve N-benzylated phenylethylamines involves a two-step process. The initial step is the condensation of a phenylethylamine with a substituted benzaldehyde in methanol, which proceeds over approximately 12 hours to form an imine intermediate. The subsequent step is the reduction of this imine using a reducing agent such as sodium borohydride over a 24-hour period. The final halogenated N-benzylated phenylethylamines are typically isolated as their hydrochloride salts. rsc.org
For instance, a series of brominated and iodinated derivatives of this compound has been synthesized to explore their potential as cholinesterase inhibitors. rsc.orgconicet.gov.ar These studies have provided valuable data on the synthetic feasibility and characteristics of these halogenated compounds. The synthesis of these derivatives often starts from commercially available or readily synthesized halogenated benzaldehydes, which are then reacted with phenylethylamine. conicet.gov.ar
One specific example is the synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde, a key intermediate. This is achieved by reacting 3-hydroxy-4-methoxybenzaldehyde with N-bromosuccinimide (NBS) in glacial acetic acid at room temperature. conicet.gov.ar The resulting aldehyde can then be used in the reductive amination reaction with phenylethylamine to yield the desired halogenated this compound derivative.
The table below summarizes some of the synthesized halogenated derivatives and their reported yields.
| Derivative Name | Halogen Substituent | Starting Materials | Overall Yield (%) | Reference |
| N-(2-Bromo-3-hydroxy-4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine | Bromine | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, 3,4-Dimethoxyphenethylamine | 65 | conicet.gov.ar |
| N-(2-Bromo-4,5-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine | Bromine | 2-Bromo-4,5-dimethoxybenzaldehyde, 3,4-Dimethoxyphenethylamine | 70 | conicet.gov.ar |
| N-(2-Iodo-4,5-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine | Iodine | 2-Iodo-4,5-dimethoxybenzaldehyde, 3,4-Dimethoxyphenethylamine | 68 | conicet.gov.ar |
Carbamate and Sulfonamide Derivative Synthesis
The synthesis of carbamate and sulfonamide derivatives introduces functionalities that can significantly alter the chemical and biological profile of this compound.
Carbamate Derivatives:
The synthesis of carbamates from amines is a well-established chemical transformation. A common method involves the reaction of an amine with a chloroformate, such as benzyl chloroformate, in the presence of a base to neutralize the hydrochloric acid byproduct. While specific examples of this compound carbamate synthesis are not extensively detailed in the reviewed literature, general synthetic strategies are applicable.
Another approach for carbamate synthesis is through a three-component coupling reaction involving an amine, carbon dioxide, and a halide in the presence of a base like cesium carbonate. This method is noted for its mild reaction conditions and the ability to avoid N-alkylation of the amine.
Sulfonamide Derivatives:
The synthesis of sulfonamide derivatives of benzylamines has been reported, particularly in the context of developing enzyme inhibitors. A general procedure for synthesizing N-substituted sulfonamides involves a multi-step process. For example, a benzylamine can be reacted with a sulfonyl chloride in the presence of a base.
In one study, a series of benzylamine-sulfonamide derivatives were synthesized as potential monoamine oxidase B (MAO-B) inhibitors. nih.gov The synthesis began with the reaction of 4-aminobenzenesulfonamide with a substituted benzaldehyde to form a Schiff base, which was then reduced to the corresponding benzylamine. This intermediate was subsequently reacted with chloroacetyl chloride, and the resulting product was coupled with various heterocyclic thiols to yield the final sulfonamide derivatives. nih.gov
The table below outlines a general synthetic pathway and examples of sulfonamide derivatives based on a benzylamine core.
| Derivative Type | Synthetic Steps | Key Reagents | Reference |
| N-Benzyl-N-(4-sulfamoylphenyl)acetamide derivatives | 1. Schiff base formation2. Reduction to benzylamine3. N-acylation4. Thiol coupling | Benzaldehyde, 4-Aminobenzenesulfonamide, NaBH4, Chloroacetyl chloride, Heterocyclic thiols, K2CO3 | nih.govnih.gov |
Biotransformation for Novel Derivatives
The application of biotransformation, utilizing enzymes or whole microbial cells, for the synthesis of novel derivatives of this compound is an area with limited published research. While biotransformation is a well-established method for producing a variety of chemical compounds, including aromatic alcohols like 2-phenylethanol (B73330) from L-phenylalanine using yeast, its specific application to derivatize this compound is not extensively documented. researchgate.net
One related finding indicates that benzylamine itself can be produced biologically through the action of the enzyme N-substituted formamide (B127407) deformylase from Arthrobacter pascens. wikipedia.org This enzyme catalyzes the conversion of N-benzylformamide to benzylamine. wikipedia.org However, this represents the synthesis of a precursor rather than the derivatization of the target compound.
Further research is required to explore the potential of biocatalytic methods for the functionalization of the this compound scaffold to generate novel derivatives.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful tools used to model the interaction between a ligand, such as an N-Benzyl-2-phenylethanamine derivative, and its protein target. These methods have been instrumental in understanding how this class of compounds inhibits enzymes like cholinesterases or activates receptors such as serotonin (B10506) receptors. rsc.orgrsc.orgconicet.gov.ar
In studies targeting cholinesterases, which are implicated in Alzheimer's disease, docking and MD simulations have been combined to determine plausible mechanisms of action for various substituted N-benzyl-2-phenylethanamines. rsc.orgrsc.org These models help to explain the different affinities and stereo-electronic requirements of the ligands. rsc.org
The analysis of ligand-protein interactions reveals the specific forces that stabilize the compound within the protein's binding site. For this compound derivatives targeting butyrylcholinesterase (BChE), molecular modeling has identified key interactions. For instance, the benzyloxy group can form T-shaped π-π interactions with amino acid residues like Tryptophan (Trp82) and Histidine (His438). mdpi.com In other inhibitor complexes, the benzyl (B1604629) carbamate (B1207046) moiety is positioned at the bottom of the active site gorge, establishing multiple hydrophobic interactions with residues such as Gly145, Leu314, and Phe357, alongside a significant π-stacking interaction with Trp259. mdpi.com
Research on derivatives designed as 5-HT2A serotonin receptor agonists has also employed these techniques to understand their binding. acs.org The N-benzyl group is a critical pharmacophoric element, and its interactions within the receptor are key to the high affinity observed in this class of compounds. acs.org
| Protein Target | Key Interacting Residues | Type of Interaction | Source |
|---|---|---|---|
| Butyrylcholinesterase (BChE) | Trp82, His438 | T-shaped π-π interactions | mdpi.com |
| Acetylcholinesterase (AChE) | Trp259, Gly145, Leu314, Phe357 | π-stacking, Hydrophobic | mdpi.com |
| 5-HT2A Serotonin Receptor | Not specified | Pharmacophoric interactions | acs.org |
| USP1/UAF1 Complex | Not specified | Inhibitory binding | nih.gov |
Conformational analysis seeks to identify the most stable three-dimensional arrangement of the ligand when bound to its target. For potent N-benzylphenethylamine agonists of the 5-HT2A receptor, extensive analogue design and modeling have been used to map the optimal binding conformation. acs.org By synthesizing and testing constrained analogues, researchers can deduce the ideal spatial arrangement of the molecule's pharmacophoric elements. acs.org
In the context of cholinesterase inhibition, studies have noted that the flexibility of this compound derivatives allows them to adopt various conformations. conicet.gov.ar This adaptability enables some analogues to fit snugly into the active site, establishing the necessary interactions to form a stable molecular complex. conicet.gov.ar The characterization of the binding site gorge in both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial, as the larger and more flexible gorge of BChE often accounts for the greater inhibitory activity of these compounds against it. conicet.gov.ar
Quantum Theory of Atoms in Molecules (QTAIM) Calculations
To gain a more detailed understanding of the interactions observed in docking and MD simulations, researchers have employed the Quantum Theory of Atoms in Molecules (QTAIM). mdpi.comacs.org This method analyzes the electron density topology to characterize chemical bonds, including the subtle noncovalent interactions that are critical for ligand binding. mdpi.com
QTAIM calculations have been applied to analyze the molecular complexes of this compound-related inhibitors with cholinesterases. mdpi.comacs.orgresearchgate.net This approach provides new insights into the molecular interactions between the ligand and the enzyme, complementing the findings from classical simulation methods. acs.org The analysis can quantify the strength and nature of hydrogen bonds and other weak interactions that collectively determine the binding affinity of the compound. mdpi.comresearchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms and molecules. It has been applied to quantify intrinsic physicochemical properties of amines, which is relevant to understanding the behavior of this compound. pku.edu.cn Theoretical approaches based on DFT can accurately predict properties like molecular basicity (pKa values) by using descriptors derived from the electron density, such as the molecular electrostatic potential. pku.edu.cn Such calculations can provide a robust theoretical framework for understanding the chemical reactivity and properties of this compound and its analogues. pku.edu.cn
Predictive Modeling for Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. For this compound derivatives, computational and medicinal chemistry approaches are used to build these predictive models.
By synthesizing and testing a series of related compounds, researchers can determine how specific structural modifications affect potency and selectivity. For example, in the development of cholinesterase inhibitors, it was found that introducing halogen atoms, particularly bromine, onto one of the aromatic rings resulted in lower IC₅₀ values against AChE. rsc.orgrsc.org Conversely, an iodine substitution significantly increased the inhibition of BChE. rsc.orgrsc.org
Similarly, for 5-HT2A/2C receptor agonists, a systematic investigation of 48 closely related N-benzyl phenethylamines revealed that while the SAR was complex, certain substitutions had predictable effects on selectivity. nih.gov In silico functional molecular activity modeling has also been used to predict the neuroactive properties of novel N-Benzyl-2-phenylethylamine (NBPEA) derivatives, helping to classify them into behavioral categories like "anxiogenic/hypolocomotor" or "anxiolytic/hallucinogenic-like" based on their structure. nih.govresearchgate.net These predictive models are invaluable for establishing the druggability of a target and guiding the optimization of lead compounds. nih.gov
| Compound Series | Structural Modification | Effect on Activity | Source |
|---|---|---|---|
| Cholinesterase Inhibitors | Bromine substitution on A-ring | Increased AChE inhibition | rsc.org |
| Cholinesterase Inhibitors | Iodine substitution on A-ring | Increased BChE inhibition | rsc.org |
| 5-HT2A/2C Agonists | N-(2-hydroxybenzyl) substitution | Generally highest functional activity at 5-HT2A | nih.gov |
| 5-HT2A/2C Agonists | N-(2-methoxybenzyl) substitution | Less active and less selective 5-HT2A agonists | nih.gov |
| NBPEA Derivatives | Substitutions on N-benzyl moiety | Modulates locomotion | nih.gov |
| NBPEA Derivatives | Substitutions on phenethylamine (B48288) moiety | Alters anxiety-like behavior | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to correlate the chemical structure of compounds with their biological activities. For derivatives of this compound, QSAR analyses have been instrumental in elucidating the structural requirements for various biological effects, including cholinesterase inhibition and receptor agonism.
One area of significant research has been the development of this compound derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. A study focusing on a series of these derivatives revealed that substitutions on the aromatic rings play a crucial role in their inhibitory potency. mdpi.comrsc.org For instance, brominated derivatives demonstrated the lowest IC50 values against AChE. rsc.org The presence of an iodine atom in one of the aromatic rings was found to significantly enhance the inhibition of BChE, yielding an IC50 value comparable to the reference drug galantamine. mdpi.comrsc.org
The following table summarizes the in vitro cholinesterase inhibitory activity of selected this compound derivatives, highlighting the influence of different substituents on their potency.
Table 1: Cholinesterase Inhibitory Activity of Selected this compound Derivatives
| Compound | Substituent(s) | Target Enzyme | IC50 (µM) |
|---|---|---|---|
| Derivative 1 | Brominated | AChE | Low µM range |
Another significant application of QSAR for this class of compounds has been in understanding their activity as serotonin receptor agonists. N-benzyl substitution on phenethylamines has been shown to dramatically increase both binding affinity and functional activity at the 5-HT2A receptor. nih.gov A comprehensive study of 48 closely related N-benzyl phenethylamines as 5-HT2A/2C agonists revealed that N-(2-hydroxybenzyl) substituted compounds generally exhibited the highest activity at the 5-HT2A receptor. nih.gov One particular compound, 1b, emerged as the most functionally potent ligand with an EC50 of 0.074 nM and over 400-fold selectivity for the 5-HT2A receptor. nih.gov
The table below presents the functional activity of representative this compound derivatives at the 5-HT2A receptor, illustrating the impact of N-benzyl ring modifications.
Table 2: Functional Activity of N-Benzyl Phenethylamine Derivatives at the 5-HT2A Receptor
| Compound | N-Benzyl Substitution | EC50 (nM) | Selectivity (for 5-HT2A) |
|---|---|---|---|
| 1b | 2-Hydroxybenzyl | 0.074 | >400-fold |
| 6b | - | - | 100-fold |
These QSAR studies underscore the importance of specific structural motifs for the biological activity of this compound derivatives and provide a rational basis for the design of new, more potent, and selective compounds.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. This model can then be used as a 3D query in virtual screening to search large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to be active.
For this compound and its analogs, pharmacophore modeling has been applied to understand their interaction with various biological targets. For instance, in the context of monoamine oxidase (MAO) inhibition, an enzyme responsible for the metabolism of phenylethylamines, pharmacophore models have been developed. MAO-B preferentially deaminates phenylethylamine and benzylamine (B48309). mdpi.com A pharmacophore model for MAO-A inhibitors was developed from a set of 64 coumarin (B35378) analogs, identifying two hydrogen bond acceptor functions and three hydrophobic groups as key features for activity. mdpi.com While not directly derived from this compound itself, such models are valuable for identifying potential inhibitors from this chemical class through virtual screening.
Molecular docking studies, a form of virtual screening, have been employed to predict the binding modes of this compound derivatives within the active sites of their target proteins. In the study of cholinesterase inhibitors, docking simulations were used to propose a possible mechanism of action. mdpi.comrsc.org These simulations indicated that the benzyloxy group of the ligands could form T-shaped π-π interactions with key amino acid residues like Trp82 and His438 in the active site of the enzyme. mdpi.com
Furthermore, in silico functional molecular activity modeling has been used to support the hypothesis that the drug targets for novel N-Benzyl-2-phenylethylamine derivatives overlap with those of conventional serotonergic and antiglutamatergic hallucinogens. researchgate.net This approach involves comparing the molecular properties and predicted activities of the novel compounds with those of known drugs to infer potential mechanisms of action.
The development of rigid analogs of N-benzylphenethylamine has also been a strategy to map the optimal binding conformation, a concept central to pharmacophore modeling. By synthesizing and testing constrained structures, researchers can deduce the ideal spatial arrangement of the pharmacophoric elements for high-affinity binding to a receptor. acs.org
Through the integration of pharmacophore modeling, virtual screening, and molecular docking, researchers can efficiently explore the chemical space around the this compound scaffold to discover new compounds with desired biological activities.
Biological and Pharmacological Activities of N Benzyl 2 Phenylethanamine and Its Derivatives
Enzyme Inhibition Studies
The core of the pharmacological interest in N-Benzyl-2-phenylethanamine derivatives lies in their ability to inhibit specific enzymes. These interactions are critical for their potential therapeutic applications.
Cholinesterase (AChE and BChE) Inhibition
Derivatives of this compound, which forms the basic structure of norbelladine (B1215549), a natural precursor to Amaryllidaceae alkaloids, have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rsc.org These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and their inhibition is a key strategy in the palliative treatment of Alzheimer's disease. rsc.orgnih.gov
The inhibitory potency and selectivity of this compound derivatives against AChE and BChE are highly dependent on the nature and position of substituents on their aromatic rings.
Research has shown that brominated derivatives are particularly effective against AChE. rsc.org In contrast, the introduction of an iodine atom into one of the aromatic rings leads to a significant increase in the inhibition of BChE, yielding an IC₅₀ value comparable to that of galantamine, a reference drug used in Alzheimer's treatment. rsc.org
Table 1: Cholinesterase Inhibition by this compound Derivatives
| Derivative Type | Target Enzyme | Potency |
|---|---|---|
| Brominated Derivatives | AChE | Lowest IC₅₀ values in the series rsc.org |
This table summarizes the notable inhibitory activities of halogenated this compound derivatives against cholinesterases.
Molecular modeling studies, utilizing a combination of docking and molecular dynamics simulations, have been employed to elucidate the possible mechanism of action of these inhibitors. rsc.org For related benzyl-containing inhibitors, docking analyses indicate that π-π stacking interactions are a dominant feature in the binding process. nih.gov These interactions occur between the aromatic rings of the inhibitor and key amino acid residues within the enzyme's active site. nih.gov
The binding of these inhibitors often involves interaction with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzyme. nih.gov This dual-site binding is a characteristic shared by other known cholinesterase inhibitors and is thought to contribute to their potent activity. nih.gov For some N-benzyl derivatives, the presence of a quaternary nitrogen is considered to play a crucial role in the inhibition of AChE. nih.gov
Kinetic analyses of structurally related benzyl-containing compounds provide insight into the nature of the enzyme inhibition. For instance, donepezil (B133215) (a 1-benzylpiperidine (B1218667) derivative) and certain 2-phenylbenzofuran (B156813) derivatives exhibit a mixed-type inhibition of cholinesterase. nih.govnih.gov This suggests they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov
In contrast, some N-benzylated stepholidine alkaloids have been shown to act via a non-competitive mechanism . nih.gov While specific reversibility and reactivation kinetic data for this compound derivatives are not extensively detailed in the available literature, the findings for these analogous structures suggest that the inhibition is likely to be reversible and complex, involving multiple binding possibilities.
Cytochrome P450 (CYP) Inhibition
The this compound scaffold is related to 1,2-diphenylethane (B90400), derivatives of which have been studied for their effects on cytochrome P450 (CYP) enzymes. These enzymes are central to the metabolism of a wide array of substances.
A significant area of investigation has been the inhibition of all-trans-retinoic acid (RA) metabolism. nih.govtandfonline.com This process is primarily mediated by the RA-specific enzyme CYP26. nih.govtandfonline.com Several 1,2-diphenylethane derivatives have been examined as potential inhibitors of these RA-metabolizing enzymes. nih.govtandfonline.com
While many of the tested compounds were found to be weak inhibitors of non-specific rat liver microsomal P450 enzymes, they showed moderate inhibitory activity against RA-induced enzymes in cultured human genital fibroblasts, where CYP26 is likely expressed. nih.govtandfonline.com
One of the most potent compounds identified was a 2-hydroxyethanone derivative with a 1-(4-dimethylaminophenyl) substituent. nih.govtandfonline.com This compound demonstrated an IC₅₀ value of 52.1 µM against the rat liver microsomal enzyme. nih.govtandfonline.com However, this potency is still considerably less than that of the standard CYP inhibitor, ketoconazole (B1673606) (IC₅₀ = 2.8 µM). nih.govtandfonline.com In cultured cells with RA-induced enzymes, this derivative achieved 65.9% inhibition at a concentration of 100 µM. nih.govtandfonline.com
Table 2: Inhibition of Retinoic Acid Metabolism by 1,2-Diphenylethane Derivatives
| Compound | System | Inhibition Measurement | Reference Compound (Ketoconazole) |
|---|---|---|---|
| 2-hydroxyethanone with 1-(4-dimethylaminophenyl) substituent | Rat Liver Microsomal Enzyme | IC₅₀ = 52.1 µM nih.govtandfonline.com | IC₅₀ = 2.8 µM nih.govtandfonline.com |
| 2-hydroxyethanone with 1-(4-dimethylaminophenyl) substituent | RA-Induced Human Fibroblasts | 65.9% inhibition at 100 µM nih.govtandfonline.com | 75.0% inhibition at 20 µM nih.govtandfonline.com |
| 1,2-diketone with 4-nitrophenyl substituent | Rat Liver Microsomal Enzyme | 56.1% inhibition at 100 µM tandfonline.com | 82.0% inhibition at 100 µM tandfonline.com |
| 1,2-diketone with 4-aminophenyl substituent | Rat Liver Microsomal Enzyme | 56.7% inhibition at 100 µM tandfonline.com | 82.0% inhibition at 100 µM tandfonline.com |
This table presents the inhibitory effects of various 1,2-diphenylethane derivatives on retinoic acid-metabolizing enzymes compared to the standard inhibitor ketoconazole.
Neuropharmacological Research
Research into this compound (NBPEA) and its derivatives has largely utilized the zebrafish model to screen for neuroactive properties. These studies have uncovered significant effects on behavior and the underlying neurochemical systems, particularly involving monoamine neurotransmitters.
Behavioral and Neurochemical Effects
The behavioral effects of NBPEA derivatives are varied and depend on the specific chemical substitutions on the molecule. In zebrafish studies, computational analysis has identified distinct behavioral clusters for these agents. These clusters include anxiogenic/hypolocomotor (anxiety-inducing with reduced movement), behaviorally inert, anxiogenic/hallucinogenic-like, and anxiolytic/hallucinogenic-like (anxiety-reducing with hallucinogen-like properties). nih.gov
Chronic (14-day) administration of four specific derivatives—34H-NBF, 34H-NBCl, 24H-NBOMe(F), and 34H-NBOMe(F)—revealed notable behavioral changes. The novel tank test showed anxiolytic-like effects for 24H-NBOMe(F) and 34H-NBOMe(F). biorxiv.org Acutely, some derivatives, such as 24H-NBOMe(F) and 34H-NBOMe(F), were also found to reduce despair-like behavior in zebrafish. biorxiv.org
Neurochemical analyses accompanying these behavioral studies show that the compounds exert profound effects on brain chemistry. Chronic treatment with the four tested derivatives led to reduced brain norepinephrine. biorxiv.org With the exception of 34H-NBCl, these compounds also caused reduced levels of dopamine (B1211576) and serotonin (B10506). biorxiv.org
Potential Therapeutic Applications
Alzheimer's Disease (AD) and Neurodegenerative Disorders
This compound and its derivatives have emerged as a significant area of research in the quest for therapeutic agents for Alzheimer's disease (AD) and other neurodegenerative disorders. The primary strategy revolves around the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of the neurotransmitter acetylcholine. A deficit in acetylcholine is a well-established hallmark of AD. rsc.org
Derivatives of this compound, which forms the basic structure of norbelladine, a natural precursor to Amaryllidaceae alkaloids, have been synthesized and evaluated for their cholinesterase inhibitory potential. rsc.org Notably, brominated derivatives of this compound have demonstrated potent inhibition of AChE. rsc.org Furthermore, the introduction of an iodine atom into one of the aromatic rings has been shown to significantly enhance the inhibition of BChE, with an IC50 value comparable to the clinically used drug galantamine. rsc.org
A promising approach in the development of anti-AD drugs involves the creation of hybrid molecules that combine the pharmacophore of existing drugs with the this compound scaffold. One such strategy has been the design of donepezil-benzylamine hybrids. acs.org Donepezil is a well-known AChE inhibitor, and by linking its N-benzylpiperidine moiety to various substituted benzylamines, researchers have created novel compounds with multi-target potential. acs.orgrsc.org These hybrids have shown not only AChE and BChE inhibitory activity but also the ability to inhibit Aβ peptide aggregation, a key pathological event in AD. nih.gov
In one study, donepezil-benzylamine hybrids were synthesized, and their biological activities were assessed. acs.org It was observed that the nature of the substituent on the benzylamine (B48309) ring played a crucial role in the inhibitory activity. For instance, the presence of electron-donating groups like methoxy (B1213986) on the para-position of the benzylamine enhanced the acetylcholinesterase inhibition rate, while electron-withdrawing groups like bromine led to a significant reduction in activity. acs.org
Another study focused on new N-benzyl-pyridine-2-one derivatives and their neuroprotective effects against scopolamine-induced cognitive deficits in mice, a model often used to screen for anti-amnesic drugs. nih.gov These compounds were found to significantly reduce AChE activity, as well as oxidative and nitrosative stress. nih.gov The most effective of these derivatives demonstrated better neuroprotection than the standard drug, donepezil. nih.gov
Molecular modeling studies, including docking and molecular dynamics simulations, have been employed to understand the possible mechanism of action of these compounds. rsc.org These studies suggest that the N-benzyl portion of the molecules can establish crucial interactions, such as π–π stacking and π–cation interactions, with key amino acid residues within the active sites of the cholinesterase enzymes. rsc.org
The development of these this compound-based compounds, particularly those with a multi-target-directed ligand (MTDL) approach, holds significant promise for the future of AD therapy. rsc.orgmdpi.com These MTDLs aim to simultaneously address multiple pathological factors of the disease, which may offer a more effective treatment strategy than single-target drugs. acs.orgmdpi.com
Table 1: Cholinesterase Inhibitory Activity of Selected this compound Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Brominated this compound derivative | AChE | Low µM range | rsc.org |
| Iodinated this compound derivative | BChE | Similar to galantamine | rsc.org |
| Donepezil-benzylamine hybrid (unsubstituted) | AChE | 51.63% inhibition at 25 µM | acs.org |
| Donepezil-benzylamine hybrid (p-methoxy) | AChE | 65.89-70.06% inhibition at 25 µM | acs.org |
| Donepezil-aniline hybrid (compound 3) | AChE | 4.4 | nih.gov |
| N-benzyl-pyridine-2-one derivative (compound 28d) | AChE | Significant reduction | nih.gov |
| Benzimidazole-piperidine hybrid (compound 7) | AChE | 4.0 | nih.gov |
| N-benzyl-piperidine derivative (4a) | AChE | 2.08 | nih.gov |
| N-benzyl-piperidine derivative (4a) | BuChE | 7.41 | nih.gov |
Cancer Chemoprevention and Therapy
The therapeutic potential of this compound derivatives extends to the field of oncology. Research has focused on modifying the core structure to develop compounds with potent anticancer activity. A significant breakthrough in this area has been the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) deubiquitinase complex. nih.gov
The USP1/UAF1 complex is a key regulator of the DNA damage response, and its inhibition has emerged as a promising strategy for cancer treatment. nih.gov Through a high-throughput screening of a vast compound library, followed by medicinal chemistry optimization, researchers identified a potent inhibitor designated as ML323, along with other related N-benzyl-2-phenylpyrimidin-4-amine derivatives. nih.gov
These compounds have demonstrated nanomolar potency in inhibiting the deubiquitinating activity of USP1/UAF1. nih.gov Importantly, a strong correlation was established between the in vitro inhibitory activity of these compounds and their effects on non-small cell lung cancer cells. nih.gov Specifically, treatment with these derivatives led to an increase in monoubiquitinated proliferating cell nuclear antigen (Ub-PCNA) levels, a substrate of USP1, and a subsequent decrease in cancer cell survival. nih.gov
These findings underscore the "druggability" of the USP1/UAF1 complex and highlight the potential of N-benzyl-2-phenylpyrimidin-4-amine derivatives as a novel class of anticancer agents. nih.gov Further research in this area could lead to the development of targeted therapies for various cancers where the USP1/UAF1 pathway is dysregulated.
Table 2: Anticancer Activity of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives
| Compound | Target | Activity | Cell Line | Reference |
|---|---|---|---|---|
| ML323 and related derivatives | USP1/UAF1 deubiquitinase complex | Nanomolar inhibitory potency | Non-small cell lung cancer | nih.gov |
Anxiolytic-like Effects
Several studies have investigated the neuropharmacological effects of this compound derivatives, revealing their potential to modulate anxiety-like behaviors. nih.govnih.gov The zebrafish model has been instrumental in these investigations, providing a platform for screening novel psychoactive compounds. nih.govnih.govbiorxiv.org
Acute administration of a series of novel this compound (NBPEA) derivatives in adult zebrafish has shown that structural modifications to the molecule can significantly influence its behavioral effects. nih.gov Substitutions on the phenethylamine (B48288) moiety were found to primarily alter anxiety-like behavior, while modifications to the N-benzyl fragment mainly affected locomotion. nih.govbiorxiv.org
Computational analysis of the behavioral data has allowed for the classification of these derivatives into distinct clusters, including those with anxiolytic/hallucinogenic-like properties. nih.govbiorxiv.org For instance, the derivative 34H-NBOMe(F) was identified as having anxiolytic-like effects. nih.govbiorxiv.org
Chronic treatment with certain NBPEA derivatives has also been shown to induce anxiolytic-like effects. nih.gov A 14-day study with four specific derivatives revealed that 24H-NBOMe(F) and 34H-NBOMe(F) exhibited reduced anxiety-like behaviors in the novel tank test. nih.gov These behavioral effects were accompanied by significant alterations in brain neurochemistry. Chronic exposure to these compounds resulted in decreased levels of norepinephrine, dopamine, and serotonin, indicating a profound impact on the central nervous system. nih.gov
The anxiolytic-like effects of these compounds, coupled with their influence on key neurotransmitter systems, suggest their potential as therapeutic agents for anxiety disorders. nih.gov However, further research is necessary to fully elucidate their mechanisms of action and to determine their suitability for clinical development.
Table 3: Anxiolytic-like Effects of this compound Derivatives in Zebrafish
| Compound | Administration | Behavioral Effect | Neurochemical Effect | Reference |
|---|---|---|---|---|
| 34H-NBOMe(F) | Acute | Anxiolytic-like | Altered serotonin/dopamine turnover | nih.govbiorxiv.org |
| 24H-NBOMe(F) | Chronic (14 days) | Anxiolytic-like | Reduced norepinephrine, dopamine, and serotonin levels | nih.gov |
| 34H-NBOMe(F) | Chronic (14 days) | Anxiolytic-like | Reduced norepinephrine, dopamine, and serotonin levels | nih.gov |
Migraine Treatment Strategies
The N-benzylphenethylamine scaffold is also being explored for its potential in the treatment of migraines. This interest stems from the role of serotonin (5-HT) receptors, particularly the 5-HT2A receptor, in the pathophysiology of migraine and other headache disorders like cluster headaches. nih.gov
Agonist activation of 5-HT2A receptors is believed to be responsible for the psychopharmacological effects of certain hallucinogens, but modulation of this receptor system is also a target for therapeutic intervention. nih.gov Notably, some ergoline (B1233604) derivatives, which are structurally related to N-benzylphenethylamines, are used clinically in the treatment of migraine. nih.gov
Research has shown that N-benzyl substitution on phenethylamine hallucinogens can dramatically increase their binding affinity and functional activity at the 5-HT2A receptor. nih.govnih.gov This has led to the synthesis and evaluation of a wide range of N-benzylphenethylamine derivatives to understand their structure-activity relationships at 5-HT2A and 5-HT2C receptors. nih.gov
In one study, a series of 48 compounds with variations in both the phenethylamine and N-benzyl portions of the molecule were prepared. nih.gov The N-(2-hydroxybenzyl) substituted compounds generally displayed the highest activity at the 5-HT2A receptor with good selectivity. nih.gov One particular compound, 1b, emerged as a highly potent and selective 5-HT2A agonist. nih.gov
While the primary focus of some of this research has been on understanding the psychoactive effects of these compounds, the development of selective 5-HT2A receptor modulators from the N-benzylphenethylamine class could offer a novel therapeutic strategy for migraines. The ability to fine-tune the interaction with the 5-HT2A receptor by modifying the N-benzyl and phenethylamine moieties provides a promising avenue for designing drugs with the desired therapeutic profile for migraine treatment.
Table 4: 5-HT2A Receptor Activity of N-Benzylphenethylamine Derivatives
| Compound Series | Key Finding | Potential Application | Reference |
|---|---|---|---|
| N-(2-hydroxybenzyl)phenethylamines | High functional activity and selectivity at 5-HT2A receptor | Migraine Treatment | nih.gov |
| N-benzyl substituted phenethylamines | Increased binding affinity and functional activity at 5-HT2A receptor | Migraine Treatment | nih.govnih.gov |
Metabolic Studies and Biotransformation
Mammalian Metabolism Mimicry
In mammals, the metabolism of foreign compounds (xenobiotics) like N-Benzyl-2-phenylethanamine typically occurs in two distinct phases, designed to detoxify and eliminate such substances. mdpi.comlongdom.org This process primarily takes place in the liver, where a host of enzymes catalyze these transformations. longdom.orgpharmaguideline.com
Phase I Metabolism: The initial phase of metabolism involves reactions that introduce or expose functional groups on the parent molecule. mdpi.comlongdom.orgderangedphysiology.com These reactions, which include oxidation, reduction, and hydrolysis, result in a slight increase in the compound's hydrophilicity. mdpi.comderangedphysiology.com For this compound, Phase I metabolism is expected to involve enzymes from the cytochrome P450 (CYP) superfamily. longdom.orgusmlestrike.com Key potential reactions include:
N-Debenzylation: Oxidative cleavage of the bond between the nitrogen atom and the benzyl (B1604629) group, yielding phenethylamine (B48288) and benzaldehyde (B42025).
Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to either the phenyl ring of the phenylethyl moiety or the benzyl group.
N-Oxidation: The formation of an N-oxide metabolite.
The metabolites formed in Phase I may be pharmacologically active, sometimes more so than the original compound. usmlestrike.com
Phase II Metabolism: Following Phase I, the modified compound often undergoes Phase II metabolism, also known as the conjugation phase. longdom.orgusmlestrike.com This phase involves the attachment of small, polar endogenous molecules to the functional groups introduced during Phase I. longdom.org Common conjugation reactions include glucuronidation, sulfation, and acetylation. longdom.orgusmlestrike.com These reactions significantly increase the water solubility of the metabolite, making it easier to excrete from the body through urine or bile. pharmaguideline.comusmlestrike.com For example, a hydroxylated metabolite of this compound could be conjugated with glucuronic acid.
| Metabolic Phase | Reaction Type | Potential Transformation of this compound | Resulting Metabolite Class |
|---|---|---|---|
| Phase I | N-Debenzylation (Oxidation) | Cleavage of the benzyl group | Amine (Phenethylamine) and Aldehyde (Benzaldehyde) |
| Phase I | Aromatic Hydroxylation (Oxidation) | Addition of -OH group to a phenyl ring | Phenolic Metabolite |
| Phase II | Glucuronidation (Conjugation) | Attachment of glucuronic acid to a hydroxylated metabolite | Glucuronide Conjugate |
| Phase II | Sulfation (Conjugation) | Attachment of a sulfate (B86663) group to a hydroxylated metabolite | Sulfate Conjugate |
Fungal Biotransformation for Novel Metabolites
Fungi are recognized for their diverse metabolic capabilities and are often used as biocatalysts to produce novel metabolites from various substrates. researchgate.netnih.gov This process, known as fungal biotransformation, can generate compounds that are difficult to produce through conventional chemical synthesis. The reactions are often highly regio- and stereoselective. researchgate.net
Fungal systems possess powerful oxidative enzymes that can catalyze the cleavage of chemical bonds. In the context of this compound, a key transformation would be the oxidative cleavage of the C-N bond connecting the benzyl group to the nitrogen atom. Studies on other aromatic compounds using fungi have demonstrated pathways that produce metabolites such as benzyl alcohol, benzaldehyde, and benzoic acid from L-phenylalanine precursors. nih.gov This suggests that fungi could similarly cleave this compound to yield phenethylamine and metabolites derived from the benzyl portion. Electrochemical methods have also demonstrated the feasibility of selectively cleaving the benzyl C-N bond under oxidative conditions. mdpi.com
| Fungal Reaction | Potential Substrate Bond | Potential Products |
|---|---|---|
| Oxidative Cleavage | Benzyl C-N bond | Phenethylamine, Benzaldehyde, Benzoic Acid |
| Hydroxylation | Phenyl rings | Hydroxylated this compound |
Methylation is another important biotransformation reaction catalyzed by fungal enzymes. nih.gov This process involves the addition of a methyl group to a specific position on a substrate molecule. While DNA methylation is a well-known epigenetic regulatory mechanism in fungi, their enzymatic machinery can also methylate xenobiotic compounds. nih.gov In the metabolism of this compound, if Phase I-type reactions like hydroxylation occur first, fungal methyltransferases could then act on the newly formed hydroxyl groups. This regioselective methylation would result in O-methylated metabolites, further diversifying the range of potential novel compounds.
In Vitro Hepatic Metabolism Investigations
To study drug metabolism in a controlled laboratory setting, in vitro systems using liver components are frequently employed. dls.com The most common of these are hepatic subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s. dls.com These models allow for the screening of metabolic stability and the identification of metabolic pathways. frontiersin.org
Metabolic pathways can vary significantly between different species due to differences in the expression and activity of metabolic enzymes. longdom.org Investigating these differences is crucial for extrapolating preclinical data to humans. While direct metabolic studies on this compound are limited, research on structurally related compounds provides valuable insights.
In vitro studies on the tertiary anilines, N-benzyl-N-ethylaniline and N-benzyl-N-methylaniline, using hamster and rat liver microsomes have been conducted. nih.gov The major metabolic pathways identified in these studies were N-dealkylation (specifically debenzylation and de-ethylation) and aromatic p-hydroxylation. nih.gov Notably, the formation of amide metabolites was not observed, suggesting that the intermediate carbinolamine is unstable and breaks down to the dealkylated products. nih.gov Such studies highlight that N-dealkylation and hydroxylation are key metabolic reactions for benzylic aniline (B41778) compounds across different species, though the rates and proportions of metabolites can differ.
| Compound Class (Model) | In Vitro System | Observed Metabolic Reactions | Reference |
|---|---|---|---|
| Tertiary Anilines (e.g., N-benzyl-N-methylaniline) | Rat Liver Microsomes | N-Dealkylation, p-Hydroxylation | nih.gov |
| Tertiary Anilines (e.g., N-benzyl-N-ethylaniline) | Hamster Liver Microsomes | N-Debenzylation, N-De-ethylation |
Advanced Analytical Techniques in N Benzyl 2 Phenylethanamine Research
Chromatographic Methods
Chromatographic methods are fundamental for the separation of N-Benzyl-2-phenylethanamine from complex mixtures, a critical step for accurate identification and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently utilized techniques in this regard.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile technique for the analysis of N-benzyl-phenethylamine and its derivatives. While specific validated methods for the parent compound are not extensively detailed in publicly available literature, methods for closely related N-benzyl-phenethylamine derivatives, such as the NBOMe compounds, provide a strong indication of suitable analytical conditions. These methods typically employ reversed-phase chromatography with C8 or C18 columns.
The mobile phase commonly consists of a mixture of acetonitrile and an aqueous buffer, often with a gradient elution to ensure optimal separation. For instance, a method for related compounds utilized a mobile phase of acetonitrile and a potassium phosphate buffer. Detection is frequently achieved using diode-array detection (DAD) or, for greater sensitivity and specificity, mass spectrometry. The selection of the stationary phase, mobile phase composition, and detector is critical for achieving the desired resolution and sensitivity.
Table 1: Illustrative HPLC Parameters for the Analysis of N-Benzyl-Phenethylamine Derivatives
| Parameter | Value |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile and 0.025 M KH2PO4 (pH 2) |
| Flow Rate | 1.0 - 2.0 mL/min |
| Detection | UV at 258 nm or Mass Spectrometry |
| Column Temperature | Ambient |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful tool for the analysis of volatile compounds like this compound. The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, which are essential for its identification. In GC-MS, the compound is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).
The resulting molecular ion and its characteristic fragment ions are detected, producing a unique mass spectrum that serves as a chemical fingerprint. The fragmentation pattern is crucial for structural elucidation. For this compound, a standard non-polar column is often used, and the Kovats retention index is a key parameter for its identification in complex mixtures. nih.gov
Table 2: GC-MS Data for this compound
| Parameter | Value | Reference |
| Kovats Retention Index (Standard Non-polar) | 1798 | NIST |
| Molecular Ion (M+) | 211 m/z | NIST |
| Top Peak (Base Peak) | 91 m/z | NIST |
| Second Highest Peak | 120 m/z | NIST |
| Third Highest Peak | 65 m/z | NIST |
Spectroscopic Techniques
Spectroscopic techniques are indispensable for the detailed structural characterization of this compound, providing insights into its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.
In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the number of different types of protons, their neighboring protons, and their relative abundance. For this compound, distinct signals are expected for the aromatic protons of the two phenyl rings and the aliphatic protons of the ethyl and benzyl (B1604629) groups.
¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts of the carbon signals can distinguish between aromatic and aliphatic carbons, as well as carbons bonded to the nitrogen atom.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (Aromatic - C1) | 139.9 |
| C (Aromatic - C2, C6) | 128.8 |
| C (Aromatic - C3, C5) | 128.4 |
| C (Aromatic - C4) | 126.0 |
| C (Aliphatic - CH2-Ph) | 36.1 |
| C (Aliphatic - CH2-N) | 50.8 |
| C (Aliphatic - N-CH2-Ph) | 54.0 |
| C (Aromatic - C1') | 140.4 |
| C (Aromatic - C2', C6') | 128.4 |
| C (Aromatic - C3', C5') | 128.2 |
| C (Aromatic - C4') | 126.9 |
Mass Spectrometry (MS)
Mass spectrometry, often coupled with a chromatographic separation technique like GC or LC, is a highly sensitive method for determining the molecular weight and elemental composition of a compound. In the context of this compound, electron ionization (EI) is a common method used to generate ions. The resulting mass spectrum displays the molecular ion peak (M+), which corresponds to the molecular weight of the compound (211.30 g/mol ). nih.gov
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The most abundant fragment ion (the base peak) for this compound is typically observed at a mass-to-charge ratio (m/z) of 91, corresponding to the tropylium ion (C7H7+), which is a common fragment for compounds containing a benzyl group. Other significant fragments also contribute to the unique spectral fingerprint of the molecule.
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
X-ray Diffraction (XRD) and Crystallography
A comprehensive review of scientific literature and crystallographic databases indicates that specific X-ray diffraction (XRD) and crystallographic data for this compound has not been publicly reported. While XRD is a pivotal technique for elucidating the three-dimensional atomic and molecular structure of a crystalline solid, providing precise information on bond lengths, bond angles, and conformational arrangements, no such studies have been published for this particular compound.
Crystallography offers an unparalleled view into the solid-state structure of a molecule, revealing the packing of molecules within a crystal lattice and the nature of intermolecular interactions. This information is fundamental to understanding a compound's physical properties and can be crucial in the fields of materials science and pharmaceutical development.
Despite the absence of experimental crystallographic data for this compound, the importance of such a study would be significant. A detailed analysis of its crystal structure would provide definitive insights into its molecular geometry and conformation, which are often inferred from spectroscopic techniques or computational modeling.
As of the current body of scientific knowledge, no research findings or data tables concerning the crystallographic parameters of this compound can be presented. Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound would be necessary to generate such data.
Applications As Research Tools and Intermediates
Precursor in Amaryllidaceae Alkaloid Research
The N-benzyl-2-phenylethanamine core is the foundational framework of norbelladine (B1215549), the common biosynthetic precursor to the entire family of Amaryllidaceae alkaloids. researchgate.netprinceton.edu This class of over 600 naturally occurring compounds is isolated from plants like daffodils and snowdrops and is known for a wide spectrum of biological activities, including anticancer, antiviral, and acetylcholinesterase inhibition properties. researchgate.netprinceton.edudntb.gov.uanih.gov The biosynthesis of these complex alkaloids begins with the condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553) to form norbelladine. princeton.edumdpi.com
The norbelladine framework, which is structurally an this compound derivative, is a subject of intense study to understand the biosynthesis of medicinally important alkaloids like galanthamine, used in the treatment of Alzheimer's disease, and lycorine, which has shown anticancer properties. princeton.edunih.gov Researchers synthesize a variety of norbelladine derivatives and precursors to investigate their biological properties and to explore the structure-activity relationships within this class of compounds. princeton.edu
Studies involving the synthesis of this compound derivatives that mimic the norbelladine structure have been crucial in developing potent and selective inhibitors for enzymes like butyrylcholinesterase (BuChE), a target in advanced Alzheimer's disease. nih.gov For example, by modifying the substitution patterns on the aromatic rings of the core this compound structure, researchers have created compounds with significant inhibitory activity. nih.govnih.gov These studies highlight the importance of the norbelladine framework as a template for designing new therapeutic agents. nih.gov
Scaffold for Medicinal Chemistry Development
The this compound structure is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that can be used to build a variety of biologically active compounds. Its versatility allows chemists to synthesize libraries of derivatives and screen them for various pharmacological activities. The benzylamine (B48309) moiety, in particular, is often a critical fragment for binding to biological targets like cholinesterases. nih.gov
The this compound scaffold has been instrumental in the design of various inhibitors and receptor ligands. By making strategic chemical modifications to this core structure, scientists have developed compounds that can interact with specific biological targets.
Cholinesterase Inhibitors : Derivatives of this compound have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. researchgate.netnih.gov Studies have shown that substitutions on the benzylamine portion of the molecule can lead to potent and selective inhibition of BuChE. nih.gov For instance, certain derivatives have demonstrated inhibitory activity in the nanomolar range with high selectivity for BuChE over AChE. nih.gov
5-HT2A/2C Agonists : N-benzyl substitution on phenethylamines has been shown to dramatically improve both binding affinity and functional activity at serotonin (B10506) 5-HT2A receptors. google.com This has led to the development of highly potent and selective 5-HT2A agonists, which are valuable tools for neuroscience research and have potential therapeutic applications. google.com
Tubulin Polymerization Inhibitors : In the field of oncology, N-benzylarylamide derivatives have been designed as novel inhibitors of tubulin polymerization, a process crucial for cell division. nih.gov These compounds have shown significant antiproliferative activities against various cancer cell lines, including gastric cancers. nih.gov
The inherent structural features of this compound make it an excellent starting point for the development of a wide range of bioactive compounds. Research has demonstrated its utility in creating molecules with diverse therapeutic potential. For example, novel N-benzyl-2-phenylethylamine derivatives have been synthesized and tested for their neurobehavioral and neurochemical effects, showing that they can readily cross the blood-brain barrier and modulate serotonin and dopamine (B1211576) systems in the brain. Furthermore, the scaffold has been incorporated into the design of dual-target ligands, such as modulators for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), which have potential applications in treating metabolic syndrome.
Table 1: Examples of Bioactive Compounds Developed from the this compound Scaffold
| Compound Class | Target | Therapeutic Area | Key Findings |
|---|---|---|---|
| Norbelladine-type derivatives | Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Nanomolar range activity and high selectivity over AChE. nih.govnih.gov |
| N-(2-hydroxybenzyl) phenethylamines | 5-HT2A Serotonin Receptor | Neuroscience/Psychiatry | Picomolar potency and over 400-fold selectivity for the 5-HT2A receptor. google.com |
| N-benzylarylamide-dithiocarbamates | Tubulin / LSD1 | Oncology (Gastric Cancer) | Potent dual inhibitors with low nanomolar antiproliferative activity. nih.gov |
| Substituted N-benzyl-2-phenylethanamines | Acetylcholinesterase (AChE) | Alzheimer's Disease | Brominated derivatives exhibited the lowest IC50 values against AChE. researchgate.net |
Role in Hydrophobic Ion Pairing (HIP) for Drug Delivery Systems
Hydrophobic ion pairing (HIP) is a pharmaceutical strategy used to enhance the lipophilicity of water-soluble, ionizable drugs, thereby improving their encapsulation into lipid-based nanocarriers and their permeation across biological membranes. researchgate.net The technique involves combining a charged drug molecule with an oppositely charged molecule (a counterion) that possesses a significant hydrophobic component. nih.gov This electrostatic interaction neutralizes the charge and forms a water-insoluble, lipophilic complex. nih.gov
This compound, also known by the approved name Benethamine, is utilized as a cationic counterion in HIP. researchgate.netnih.gov Its benzyl (B1604629) and phenethyl groups provide the necessary hydrophobicity. It can be paired with acidic (anionic) drugs to form a neutral, hydrophobic ion-pair complex. nih.gov This strategy has been successfully applied to increase the encapsulation efficiency of drugs like all-trans retinoic acid (ATRA), a vitamin A derivative used in cancer therapy, into delivery systems such as solid lipid nanoparticles (SLN). researchgate.net The resulting complex is more soluble in lipids and organic solvents, making it suitable for formulation techniques designed for water-insoluble drugs. nih.gov
The hydrophobic ion pairs formed with this compound (Benethamine) are formulated into various advanced drug delivery vehicles, including nanocarriers and depot systems, to achieve controlled and sustained drug release. researchgate.netnih.gov
Nanocarrier Formulations : The increased lipophilicity of the drug-Benethamine complex allows for efficient loading into nanocarriers like nanoparticles and self-emulsifying drug delivery systems (SEDDS). nih.govgoogle.com These nanocarriers can protect the drug from degradation, improve its stability, and facilitate its transport to the target site. nih.govnih.gov The formulation process often involves dissolving the hydrophobic salt in an organic solvent and then using techniques like nanoprecipitation to form the drug-loaded nanoparticles.
Depot Formulations : The principles of HIP can be applied to create long-acting injectable depot formulations. These systems are typically administered as a liquid that forms a stable gel or solid implant in situ upon injection. nih.gov The drug-Benethamine complex, being hydrophobic, would be released slowly from this depot as the polymer matrix biodegrades or as the complex gradually partitions out, providing sustained therapeutic drug levels over an extended period. nih.gov While specific research on Benethamine in "ICell" formulations is not prominent in the literature, the ion-pairing concept is broadly applicable to various cellular delivery vehicles designed to overcome bioavailability challenges of hydrophilic drugs. mdpi.comnih.gov
Future Directions and Research Opportunities
Exploration of Novel Derivatization Strategies
The N-Benzyl-2-phenylethanamine framework is amenable to a wide array of chemical modifications, offering the potential to synthesize novel derivatives with fine-tuned pharmacological profiles. Future research will likely focus on systematic structural variations to explore and expand the structure-activity relationships (SAR).
One promising avenue is the continued exploration of substitutions on both the phenethylamine (B48288) and the N-benzyl portions of the molecule. A study involving the synthesis of 48 different N-benzyl phenethylamines was conducted by varying substituents on both rings to investigate their effects on 5-HT2A and 5-HT2C receptors nih.gov. For instance, substitutions at the 4-position of the phenethylamine ring with nonpolar groups like halogens and alkyls have been shown to increase binding affinity to serotonin (B10506) receptors nih.gov. Similarly, modifications to the N-benzyl ring, such as the introduction of hydroxyl or methoxy (B1213986) groups, have dramatically improved both binding affinity and functional activity at these receptors nih.gov.
Another strategy involves the introduction of entirely new chemical moieties to the core structure. For example, the synthesis of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides introduces a triazole and a nitrone group, which has been shown to confer antioxidant and anti-inflammatory properties mdpi.com. These types of derivatizations move beyond simple substitutions and create hybrid molecules with potentially novel mechanisms of action.
Future efforts could also explore the use of different derivatization reagents and synthetic methodologies. For example, the use of benzoyl chloride for derivatization has been established as a method for labeling neurochemicals for analysis, which could be adapted for synthetic purposes nih.gov. The development of efficient synthetic routes, such as indirect reductive amination, has enabled the creation of libraries of these compounds for high-throughput screening nih.gov.
Table 1: Examples of Derivatization Strategies for this compound
| Derivatization Strategy | Moiety/Substituent | Resulting Compound Class | Investigated Activity |
|---|---|---|---|
| Substitution on Phenethylamine Ring | Halogens, alkyl groups at position 4 | Substituted N-benzyl phenethylamines | 5-HT2A/2C receptor agonism nih.gov |
| Substitution on N-benzyl Ring | Hydroxy, methoxy, fluoro groups | Substituted N-benzyl phenethylamines | 5-HT2A/2C receptor agonism nih.gov |
| Addition of Heterocyclic Rings | 1,2,3-Triazole and Nitrone groups | N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | Antioxidant and anti-inflammatory mdpi.com |
| Substitution on Phenethylamine Moiety | 2,4- and 3,4-dimethoxy groups | Dimethoxy-N-Benzyl-2-phenylethylamines | Neuroactive properties biorxiv.orgacs.org |
In-depth Mechanistic Studies of Biological Activities
While preliminary studies have shed light on the biological activities of this compound and its derivatives, a deeper understanding of their mechanisms of action is required. It has been noted that N-Benzyl-2-phenethylamine may act as a monoamine neurotransmitter and bind to the CB2 receptor, suggesting a role in pain modulation biosynth.com.
A significant body of research points towards the potent activity of N-benzyl-phenethylamine derivatives at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes nih.gov. These derivatives have been shown to act as agonists, and their binding affinity and functional activity are highly dependent on the specific substitution patterns on the aromatic rings nih.gov. For example, N-(2-hydroxybenzyl) substituted compounds have demonstrated high functional activity at the 5-HT2A receptor nih.gov. In-depth studies are needed to elucidate the precise molecular interactions between these ligands and their receptor targets. This includes identifying key amino acid residues involved in binding and understanding how different substituents influence receptor activation and downstream signaling pathways.
Furthermore, studies on novel derivatives have revealed other potential biological activities. For instance, certain N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have shown antioxidant properties by scavenging free radicals and anti-inflammatory effects through the inhibition of enzymes like lipoxygenase mdpi.com. Mechanistic studies should aim to characterize these activities at a molecular level, including the determination of enzyme inhibition kinetics and the identification of the specific cellular pathways that are modulated.
Neurochemical studies in model organisms like zebrafish have indicated that some derivatives can cross the blood-brain barrier and affect serotonin and dopamine (B1211576) turnover, suggesting a broader impact on central nervous system function biorxiv.org. Future research should employ a range of techniques, from molecular pharmacology to systems biology, to build a comprehensive picture of the mechanistic basis for the observed biological effects.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental approaches is poised to accelerate research on this compound derivatives. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can play a crucial role in the rational design of new compounds.
Computational modeling can be used to predict the binding affinity of novel derivatives for specific biological targets, such as G-protein coupled receptors or enzymes. This allows for the prioritization of compounds for synthesis and experimental testing, thereby saving time and resources. For example, in silico functional molecular activity modeling has been used to support experimental findings on the neuroactive properties of novel N-Benzyl-2-phenylethylamine derivatives acs.org. Such models can help to identify the key structural features that determine biological activity and guide the design of more potent and selective compounds.
These computational predictions must be validated through rigorous experimental testing. A powerful strategy is to use an iterative cycle of in silico design, chemical synthesis, and biological evaluation. This approach has been successfully applied in the development of other classes of bioactive molecules mdpi.comresearchgate.net. For instance, after computational screening, the synthesized compounds can be evaluated in a battery of in vitro and in vivo assays to determine their actual biological activity. The experimental data can then be used to refine the computational models, leading to more accurate predictions in the next round of design.
Advanced analytical techniques are also essential for characterizing the synthesized compounds and for studying their interactions with biological systems. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the structure and purity of novel derivatives researchgate.net.
Development of this compound-based Therapeutics
The diverse biological activities of this compound and its derivatives suggest their potential for development as therapeutic agents for a range of conditions. The N-benzylbenzamide scaffold, which is structurally related, has been explored for the development of dual-target ligands for metabolic syndrome researchgate.net.
The demonstrated activity of certain derivatives at serotonin receptors opens up possibilities for the treatment of neuropsychiatric disorders biorxiv.org. For example, compounds that selectively target 5-HT2A/2C receptors could be investigated for their potential as antidepressants, anxiolytics, or antipsychotics. One such compound, known as Cimbi-36, has progressed to evaluation in humans as a PET-ligand, a critical step in drug development nih.gov.
The anti-inflammatory and pain-inhibiting properties of some this compound derivatives suggest their potential use in treating inflammatory conditions and chronic pain, such as that associated with diabetic neuropathy or rheumatoid arthritis biosynth.com. The antioxidant activity of certain nitrone derivatives could also be harnessed for the development of therapeutics for conditions associated with oxidative stress, such as stroke and neurodegenerative diseases mdpi.com.
The path from a promising lead compound to a clinically approved therapeutic is long and challenging. It requires extensive preclinical and clinical studies to establish the safety and efficacy of the drug candidate. However, the chemical tractability and diverse biological activities of the this compound scaffold make it an attractive starting point for drug discovery programs.
Table 2: Potential Therapeutic Applications of this compound Derivatives
| Potential Therapeutic Area | Underlying Biological Activity | Supporting Evidence |
|---|---|---|
| Neuropsychiatric Disorders | 5-HT2A/2C receptor agonism | Activity of derivatives in receptor binding and functional assays; evaluation of a derivative as a PET-ligand in humans nih.govbiorxiv.org |
| Pain and Inflammation | CB2 receptor binding; Lipoxygenase inhibition | Inhibition of pain in preclinical models; anti-inflammatory activity of derivatives mdpi.combiosynth.com |
| Neurodegenerative Diseases | Antioxidant activity | Radical scavenging properties of nitrone derivatives mdpi.com |
| Metabolic Syndrome | Dual modulation of sEH and PPARγ | Activity of related N-benzylbenzamide scaffolds researchgate.net |
Q & A
Q. Advanced
- Sample preparation : Solid-phase extraction (C18 columns) to isolate the compound from plasma.
- Detection : LC-MS/MS with ESI+ ionization (MRM transition m/z 229 → 91).
- Interference : Co-eluting metabolites (e.g., hydroxylated derivatives) require UPLC separation (BEH C18, 1.7 µm) .
How does this compound compare to natural alkaloid precursors like norbelladine?
Advanced
Norbelladine, a plant alkaloid precursor, shares the N-benzylphenethylamine scaffold but includes a 4′-hydroxy group . Comparative studies show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
